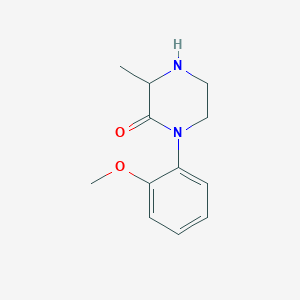
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents. This compound is characterized by the presence of a methoxyphenyl group and a methylpiperazinone moiety, which contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-methoxyphenyl)piperazine with oxetane in the presence of a catalyst such as Yb(OTf)3 in acetonitrile. This reaction typically requires reflux conditions for about 48 hours to yield the key intermediate, 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The intermediate can then be further processed to obtain the final product through purification and recrystallization techniques.
Industrial production methods often involve optimization of reaction conditions to enhance yield and purity. For large-scale production, the use of optimized solvents and catalysts is crucial to ensure efficient synthesis and minimize by-products .
Analyse Chemischer Reaktionen
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the methoxyphenyl ring can yield halogenated derivatives, while nitration can produce nitro-substituted compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxyphenyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in modulating mood, cognition, and behavior. The compound may also inhibit the reuptake of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxyphenyl)-3-methylpiperazin-2-one can be compared with other similar compounds, such as:
1-(2-Methoxyphenyl)piperazine: This compound shares the methoxyphenyl group but lacks the methylpiperazinone moiety. It is used as an intermediate in the synthesis of various pharmaceuticals.
Urapidil: A well-known antihypertensive drug that contains a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-(2-methoxyphenyl)-3-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O2/c1-9-12(15)14(8-7-13-9)10-5-3-4-6-11(10)16-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
MSEHDSIVPICZSK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)N(CCN1)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B13920392.png)
![6-Bromospiro[2,3-dihydroisoquinoline-4,3'-azetidine]-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13920393.png)
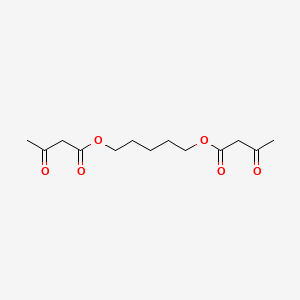
![Methyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-5-carboxylate](/img/structure/B13920397.png)
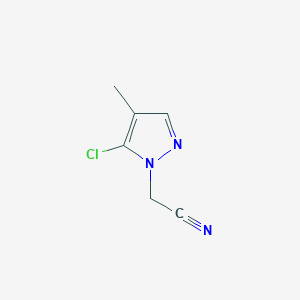



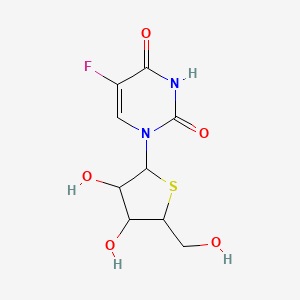
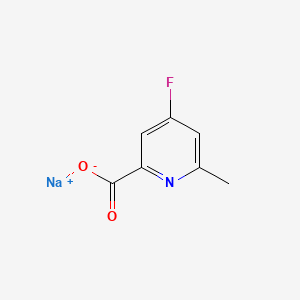
![7-Chloro-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13920439.png)
![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
